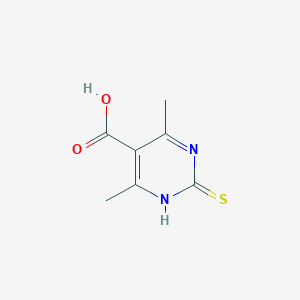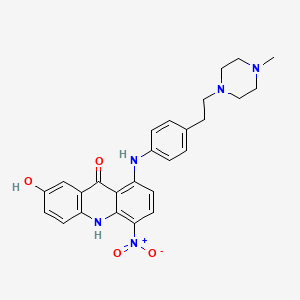
Topoisomerase II inhibitor 5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Topoisomerase II inhibitors are a class of compounds that target the enzyme DNA topoisomerase II, which is crucial for DNA replication, transcription, and repair. These inhibitors are widely used in cancer therapy due to their ability to induce DNA damage and cell death in rapidly dividing cells. Topoisomerase II inhibitor 5 is a novel compound that has shown promising results in preclinical studies for its anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Topoisomerase II inhibitor 5 involves multiple steps, including the formation of key intermediates and the final coupling reaction. The synthetic route typically starts with the preparation of a core scaffold, followed by functional group modifications to introduce the desired pharmacophores. Common reaction conditions include the use of organic solvents, catalysts, and controlled temperature and pressure settings .
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale. This requires optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms are often employed to achieve efficient and cost-effective production .
Chemical Reactions Analysis
Types of Reactions: Topoisomerase II inhibitor 5 undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogenating agents and nucleophiles
Major Products: The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols or amines .
Scientific Research Applications
Topoisomerase II inhibitor 5 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the mechanisms of DNA topoisomerase II and to develop new synthetic methodologies.
Biology: Employed in cell biology studies to investigate the role of topoisomerase II in cell cycle regulation and apoptosis.
Medicine: Explored as a potential anticancer agent in preclinical and clinical studies. It has shown efficacy against various cancer cell lines and tumor models.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in quality control and analytical testing
Mechanism of Action
Topoisomerase II inhibitor 5 exerts its effects by binding to the DNA topoisomerase II enzyme and stabilizing the enzyme-DNA cleavage complex. This prevents the re-ligation of the DNA strands, leading to the accumulation of DNA breaks and subsequent cell death. The molecular targets include the ATPase domain and the DNA-binding domain of topoisomerase II. The pathways involved in its mechanism of action include the induction of DNA damage response and apoptosis .
Comparison with Similar Compounds
Etoposide: A well-known topoisomerase II inhibitor used in cancer therapy.
Doxorubicin: Another topoisomerase II inhibitor with broad-spectrum anticancer activity.
Mitoxantrone: A topoisomerase II inhibitor used in the treatment of certain types of cancer
Comparison: Topoisomerase II inhibitor 5 is unique in its ability to selectively target cancer cells with minimal toxicity to normal cells. Unlike etoposide and doxorubicin, which can cause significant side effects such as cardiotoxicity, this compound has shown a favorable safety profile in preclinical studies. Additionally, it has demonstrated potent activity against drug-resistant cancer cell lines, making it a promising candidate for further development .
Properties
Molecular Formula |
C26H27N5O4 |
|---|---|
Molecular Weight |
473.5 g/mol |
IUPAC Name |
7-hydroxy-1-[4-[2-(4-methylpiperazin-1-yl)ethyl]anilino]-4-nitro-10H-acridin-9-one |
InChI |
InChI=1S/C26H27N5O4/c1-29-12-14-30(15-13-29)11-10-17-2-4-18(5-3-17)27-22-8-9-23(31(34)35)25-24(22)26(33)20-16-19(32)6-7-21(20)28-25/h2-9,16,27,32H,10-15H2,1H3,(H,28,33) |
InChI Key |
YJILHEIUWKQEDP-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)CCC2=CC=C(C=C2)NC3=C4C(=C(C=C3)[N+](=O)[O-])NC5=C(C4=O)C=C(C=C5)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


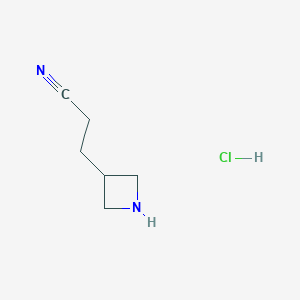
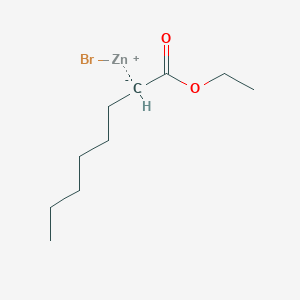
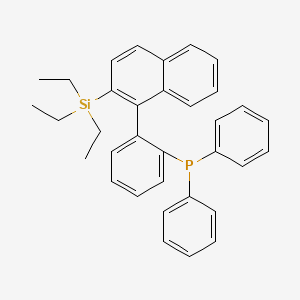
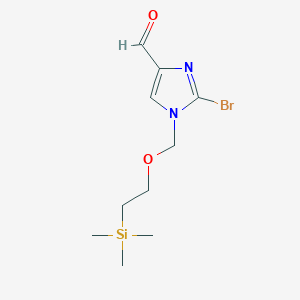
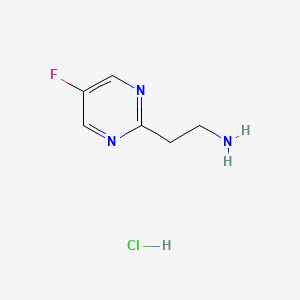
![3-[2-(1,3-Dioxan-2-yl)ethoxy]phenylZinc bromide](/img/structure/B14886401.png)
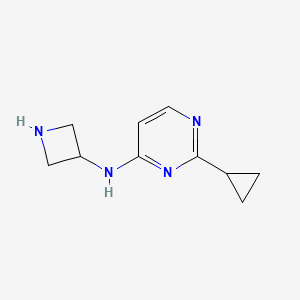
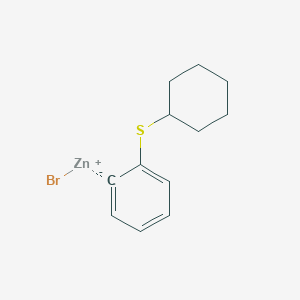
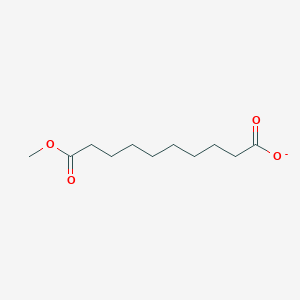
![2,3-dihydro-1H-cyclopenta[4,5]imidazo[1,2-a]pyridine-5-carboxylic acid](/img/structure/B14886428.png)
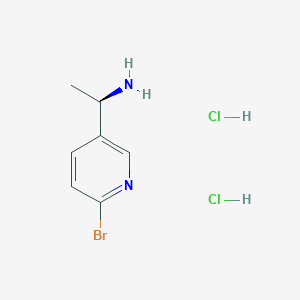
![2-Oxa-7-thiaspiro[3.5]nonane](/img/structure/B14886431.png)
![3-Boc-5-endo-amino-3-azabicyclo[4.1.0]heptane](/img/structure/B14886434.png)
